Home > Products > Screening Compounds P104743 > N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine -

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Catalog Number: EVT-2693831
CAS Number:
Molecular Formula: C16H11BrFN3O2
Molecular Weight: 376.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine” is a compound with the CAS Number: 2305154-31-6. It has a molecular weight of 376.18 and a linear formula of C16H11BrFN3O2 . It is a solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is stored in an inert atmosphere . It has a molecular weight of 376.18 .

Overview

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its structure features a quinazoline core, a dioxino ring, and a piperazine moiety, which contribute to its unique chemical properties and biological activities. This compound is classified as an inhibitor of the epidermal growth factor receptor, making it a candidate for cancer treatment research.

Synthesis Analysis

The synthesis of N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine typically involves several key steps:

  1. Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors. Acidic or basic conditions are often utilized to facilitate this cyclization.
  2. Introduction of the Dioxino Ring: The synthesis includes condensation reactions that lead to the formation of the dioxino ring structure.
  3. Attachment of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, which are critical for achieving the desired molecular configuration.

These synthetic routes require careful control of reaction conditions to optimize yield and purity of the final product .

Molecular Structure Analysis

The molecular formula for N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is C22H23BrFN5O2. Its molecular weight is approximately 488.4 g/mol. The compound's structure can be described as follows:

  • Core Structure: It contains a quinazoline core that is crucial for its biological activity.
  • Functional Groups: The presence of bromine and fluorine atoms enhances its chemical reactivity and potential interactions with biological targets.
  • Dioxino and Piperazine Rings: These structural features contribute to its unique pharmacological properties.

The InChI key for this compound is PHQOQKGDQRKQNK-AWEZNQCLSA-N, which allows for precise identification in chemical databases .

Chemical Reactions Analysis

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine participates in various chemical reactions that are relevant to its synthesis and potential applications:

  • Cyclization Reactions: These are essential for forming the quinazoline core from simpler precursors.
  • Condensation Reactions: Used in constructing the dioxino ring, these reactions are pivotal in defining the compound's structure.
  • Nucleophilic Substitution Reactions: Critical for attaching the piperazine moiety, these reactions determine the specificity and efficacy of the compound's interactions with biological targets .
Mechanism of Action

The mechanism of action for N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine involves its interaction with specific molecular targets within cells:

  • Target Binding: The compound likely binds to enzymes or receptors associated with cell signaling pathways.
  • Inhibition of Activity: By binding to these targets, it inhibits their activity, which can lead to reduced cell proliferation or survival in cancerous cells.

The precise pathways and interactions depend on the specific biological context and target molecules involved in disease processes such as cancer .

Physical and Chemical Properties Analysis

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are essential for its bioavailability and efficacy in therapeutic applications.
  • Stability: Understanding its stability under various conditions (temperature, pH) is crucial for formulation development.

These properties can significantly influence its performance as a pharmacological agent .

Applications

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine has several potential applications in scientific research:

  • Cancer Treatment Research: As an epidermal growth factor receptor inhibitor, it may be developed into a therapeutic agent for treating various cancers.
  • Medicinal Chemistry: Its unique structure makes it a valuable subject for further studies aimed at designing more effective inhibitors against similar targets.

The ongoing research into this compound underscores its significance in advancing cancer therapies and understanding molecular interactions within biological systems .

Epidermal Growth Factor Receptor Signaling and Oncogenic Implications

Mechanistic Role in Tumorigenesis and Metastatic Pathways

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase receptor belonging to the erythroblastosis oncogene B family. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, activating downstream signaling cascades including the phosphatidylinositol-3 kinase–Akt, mitogen-activated kinase, and signal transducer and activator of transcription proteins 3 pathways. These pathways drive sustained proliferative signaling, resistance to apoptosis, angiogenesis, and metastatic spread in epithelial malignancies. In EGFR-dependent cancers, receptor hyperactivation promotes cytoskeletal rearrangements that facilitate tissue invasion and distant metastasis. Critically, EGFR signaling upregulates anti-apoptotic molecules like Bcl-2-interacting mediator of cell death while downregulating cell cycle inhibitors such as p27KIP1, creating a permissive environment for uncontrolled proliferation [1].

Table 1: Downstream Effectors of EGFR Oncogenic Signaling

PathwayKey ComponentsOncogenic Consequences
PI3K-AKT-mTORPhosphatidylinositol-3 kinase, Akt, mTORCell survival, metabolic reprogramming
RAS-RAF-MAPKRas, Raf, ERKProliferation, differentiation
JAK-STATJanus kinase, STAT3Immune evasion, inflammation
PLCγ-PKCPhospholipase Cγ, protein kinase CCell motility, invasion

Mutational Landscape in Non-Small-Cell Lung Cancer and Glioblastoma

EGFR dysregulation occurs through gene amplification, in-frame deletions, and point mutations concentrated in the kinase domain, ectodomain, and C-terminal tail. In non-small-cell lung cancer, approximately 30% of adenocarcinomas harbor kinase domain mutations, with exon 19 deletions (delE746_A750) and exon 21 L858R substitutions accounting for >90% of cases. These "common mutations" promote constitutive kinase activation and increase ATP affinity by 20-fold. Glioblastoma frequently exhibits EGFRvIII ectodomain mutations (20% prevalence), characterized by ligand-independent signaling, reduced endocytosis, and aberrant recycling. Additionally, colorectal cancers show EGFR gene amplification as a prognostic marker for antibody-based therapies. The mutation-specific structural alterations create distinct dependencies in tumor cells, making them vulnerable to targeted inhibition [1] [3].

Therapeutic Targeting of Common and Resistance-Conferring Mutations

First-generation quinazoline-based inhibitors (gefitinib, erlotinib) competitively inhibit ATP binding in common mutants but show 50-fold reduced affinity against the gatekeeper T790M mutation. Second-generation inhibitors (afatinib, dacomitinib) incorporate covalent binding to Cys797 but suffer from off-target toxicity. Third-generation agents (osimertinib) specifically target T790M while sparing wild-type EGFR. The solvent-front C797S mutation confers resistance to covalent inhibitors but remains sensitive to first-generation compounds through non-covalent binding. Novel strategies against tertiary mutants include allosteric inhibitors and proteolysis-targeting chimeras that exploit ubiquitin-proteasome degradation pathways. The quinazoline scaffold remains pivotal in these developments due to its high affinity for the ATP-binding pocket across mutant variants [1] [2] [6].

Properties

Product Name

N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

IUPAC Name

N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine

Molecular Formula

C16H11BrFN3O2

Molecular Weight

376.18 g/mol

InChI

InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21)

InChI Key

MTLUFWWVOINWEL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F

Solubility

not available

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.